O-Benzyl Psilocin-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3/i11D2,12D2 |
InChI Key |
LHERKDDDEMCCCU-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3)C([2H])([2H])N(C)C |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
O-Benzyl Psilocin-d4: A Technical Guide for Researchers
Introduction
O-Benzyl Psilocin-d4 is a deuterated, benzyl-protected synthetic analog of psilocin, the primary psychoactive metabolite of psilocybin. This molecule serves as a crucial tool in pharmacological and drug metabolism research, primarily as an internal standard for quantitative analysis and as a precursor in the synthesis of deuterated psilocybin. The incorporation of four deuterium atoms enhances its mass spectrometric signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays. The benzyl group serves as a protecting group for the hydroxyl moiety of psilocin, preventing unwanted reactions during chemical synthesis, particularly during the phosphorylation step to create psilocybin analogs.
This technical guide provides an in-depth overview of this compound, including its synthesis, role in experimental protocols, and relevant pharmacological context for researchers, scientists, and drug development professionals.
Chemical Properties and Data
| Property | Value | Source |
| IUPAC Name | benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate | [1] |
| Synonyms | O-Benzyl Psilocybin-d4 | [1] |
| CAS Number | 1246817-39-9 | |
| Molecular Formula | C₁₉H₂₃D₄N₂O₄P | [1] |
| Molecular Weight | 378.4 g/mol | [1] |
Synthesis
The synthesis of this compound is not explicitly detailed in publicly available literature. However, it can be inferred from the established synthetic routes for O-Benzyl Psilocin and psilocybin. The process would involve the synthesis of a deuterated psilocin precursor followed by the introduction of the benzyl protecting group.
A plausible synthetic pathway would start with 4-hydroxyindole, which is a common precursor for psilocin synthesis.[2][3] The ethylamine side chain is then introduced at the C3 position of the indole ring. To incorporate the deuterium atoms, a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), would be used to reduce a glyoxalylamide intermediate. This would result in the formation of psilocin-d4.
The final step is the protection of the 4-hydroxyl group with a benzyl group. This is typically achieved by reacting psilocin-d4 with benzyl bromide in the presence of a suitable base.[4]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in the quantitative analysis of psilocin and psilocybin in biological matrices. Its structural similarity and mass difference make it ideal for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays.
Quantification of Psilocin and Psilocybin in Biological Samples
Objective: To accurately measure the concentration of psilocin and psilocybin in plasma, urine, or tissue homogenates.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution as the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.[5]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for psilocin, psilocybin, and this compound.
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Pharmacological Context: Metabolism of Psilocin
Understanding the metabolism of psilocin is crucial for interpreting data from pharmacokinetic studies where this compound might be used as a tracer or internal standard. Psilocybin is a prodrug that is rapidly dephosphorylated in the body to form the active metabolite, psilocin.[6] Psilocin is then extensively metabolized, primarily in the liver.
The main metabolic pathways for psilocin include:
-
Glucuronidation: This is the major metabolic pathway, where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the 4-hydroxyl group of psilocin, forming psilocin-O-glucuronide. This metabolite is pharmacologically inactive and is readily excreted in the urine.[6]
-
Oxidative deamination: A minor pathway mediated by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) that converts psilocin to 4-hydroxyindole-3-acetic acid (4-HIAA).
-
N-demethylation: Cytochrome P450 (CYP450) enzymes, such as CYP2D6, can also be involved in the metabolism of psilocin, leading to the formation of other minor metabolites.
Conclusion
This compound is a valuable and highly specific tool for researchers in the field of psychedelic science. Its primary utility as an internal standard in bioanalytical methods ensures the accuracy and reliability of pharmacokinetic and metabolic studies of psilocybin and psilocin. As research into the therapeutic potential of psilocybin continues to expand, the demand for such specialized chemical tools will undoubtedly increase. This guide provides a foundational understanding of the synthesis, application, and pharmacological context of this compound to support its effective use in a research setting.
References
- 1. O-Benzyl Psilocybin-d4 | C19H23N2O4P | CID 71313928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricardinis.pt [ricardinis.pt]
Technical Guide: O-Benzyl Psilocin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-Benzyl Psilocin-d4, a deuterated and protected form of psilocin. This document consolidates key chemical data, outlines a plausible synthetic methodology, details its primary application in analytical chemistry, and describes the relevant biological signaling pathways of its active counterpart, psilocin.
Compound Data
This compound is a stable isotope-labeled analog of O-benzyl psilocin. The introduction of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of psilocin.
| Property | Value | Source |
| CAS Number | 1246816-52-3 | [1][2][3] |
| Molecular Formula | C₁₉H₁₈D₄N₂O | [1][2][3] |
| Molecular Weight | 298.42 g/mol | [1][2][3] |
| Synonyms | 1,1,2,2-tetradeuterio-N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine | [2] |
| Unlabeled CAS Number | 28383-23-5 | [1][2] |
| Storage Conditions | Recommended storage conditions as per Certificate of Analysis. Generally stored as a neat solid. | [1] |
Experimental Protocols
Plausible Synthesis of this compound
The synthesis can be conceptualized in three main stages: protection of the hydroxyl group of 4-hydroxyindole, introduction of the dimethylaminoethyl side chain with deuteration, and final workup.
Stage 1: O-Benzylation of 4-Hydroxyindole
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-hydroxyindole in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C. Allow the mixture to stir for a period to ensure complete deprotonation of the hydroxyl group.
-
Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-benzyloxyindole.
Stage 2: Introduction of the Deuterated Side Chain
This stage is adapted from the Speeter and Anthony tryptamine synthesis, incorporating a deuterated reducing agent.
-
Acylation: Cool a solution of 4-benzyloxyindole in an anhydrous ether (e.g., diethyl ether or THF) to 0°C. Add oxalyl chloride dropwise. A precipitate of 4-benzyloxyindol-3-ylglyoxalyl chloride will form.
-
Amidation: Dissolve the crude glyoxalyl chloride in an anhydrous solvent and add it to a solution of dimethylamine. This will form the intermediate, 2-(4-(benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.
-
Deuterated Reduction: In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum deuteride (LiAlD₄) in an anhydrous ether like THF. Cool this suspension to 0°C. Add a solution of the amide intermediate from the previous step dropwise to the LiAlD₄ suspension. The use of LiAlD₄ is crucial as it introduces the four deuterium atoms onto the ethyl side chain.[2][4] Allow the reaction to proceed until completion (monitored by TLC).
-
Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH). Filter the resulting mixture and extract the filtrate with an organic solvent. Dry the organic extracts and concentrate to yield crude this compound.
Stage 3: Purification
-
The crude product can be purified using column chromatography on silica gel to obtain this compound of high purity.
Use as an Internal Standard in LC-MS/MS Analysis
This compound's primary utility is as a protected precursor to psilocin-d4, which serves as an internal standard for the quantification of psilocin in biological samples. The benzyl group would be removed (debenzylation) prior to its use as a psilocin-d4 standard. The general workflow is as follows:
-
Sample Preparation: A known amount of psilocin-d4 (derived from this compound) is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (psilocin).
-
Extraction: The analyte and internal standard are extracted from the biological matrix, typically using liquid-liquid extraction or solid-phase extraction.
-
Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the deuterated internal standard will have very similar retention times but will be distinguishable by their mass-to-charge ratios (m/z).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample. The internal standard corrects for variations in sample preparation and instrument response.
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Plausible synthetic route for this compound.
Analytical Workflow Using a Deuterated Internal Standard
Caption: General workflow for quantification using an internal standard.
Psilocin Signaling Pathway
Psilocybin is a prodrug that is rapidly dephosphorylated in the body to psilocin, the pharmacologically active compound. Psilocin's psychedelic effects are primarily mediated by its agonist activity at serotonin receptors, particularly the 5-HT₂A receptor.
Caption: Simplified 5-HT₂A receptor signaling cascade activated by psilocin.
References
- 1. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Safety Profile of O-Benzyl Psilocin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Material Safety Data Sheet (MSDS) for O-Benzyl Psilocin-d4 is not publicly available at the time of this writing. The following information is based on publicly accessible data for the structurally related compound, Benzyl Alcohol, and is intended for illustrative purposes only. It is imperative to obtain the specific MSDS from the manufacturer or supplier before handling this compound.
Introduction
This compound is a deuterated analog of O-Benzyl Psilocin, a psilocybin derivative. As with any chemical compound, understanding its safety profile is paramount for researchers and professionals in drug development. This guide provides a comprehensive overview of the type of information typically found in an MSDS, using Benzyl Alcohol as a proxy. The methodologies and safety protocols outlined below are general and should be adapted based on the specific MSDS for this compound once obtained.
Physicochemical and Toxicological Data
The quantitative data from the Material Safety Data Sheet for Benzyl Alcohol is summarized below. This data provides a baseline for understanding the potential hazards associated with a benzyl-containing compound.
Physical and Chemical Properties of Benzyl Alcohol
| Property | Value | Reference |
| Molecular Weight | 108.14 g/mol | [1] |
| Boiling Point | 205.3°C (401.5°F) | [1] |
| Melting Point | -15.2°C (4.6°F) | [1] |
| Specific Gravity | 1.04 (Water = 1) | [1] |
| Vapor Density | 3.72 (Air = 1) | [1] |
| Flash Point | 71°C (159.8°F) | [2] |
| Appearance | Colorless, clear liquid | [1][2] |
| Odor | Slight, aromatic | [1] |
Toxicological Data of Benzyl Alcohol
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1,230 mg/kg | [3] |
| LD50 | Rabbit | Dermal | 2,000 mg/kg | [3] |
| LC50 | Rat | Inhalation | 8.8 mg/L/4h | [3] |
Hazard Identification and First Aid
Based on the available data for Benzyl Alcohol, the compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3][4][5] The following diagrams illustrate the recommended first aid and emergency procedures.
References
Isotopic Purity of O-Benzyl Psilocin-d4: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and data associated with determining the isotopic purity of O-Benzyl Psilocin-d4, a deuterated analog of the psychoactive compound psilocin. For researchers and professionals in drug development, ensuring high isotopic purity is critical for the reliability of metabolic studies, pharmacokinetic assessments, and use as an internal standard in analytical methods. This document outlines the common analytical techniques, presents representative data, and details the experimental protocols for assessing the isotopic enrichment of this compound.
Quantitative Data Summary
The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the specified number of deuterium atoms. For this compound, the target is the incorporation of four deuterium atoms. However, the synthesis process can result in a distribution of isotopic species, including molecules with fewer than four deuterium atoms (d0, d1, d2, d3). High-quality this compound, intended for use as an internal standard or in metabolic studies, typically exhibits an isotopic purity of over 98%.
The following table summarizes representative quantitative data for the isotopic distribution of a high-purity batch of a deuterated tryptamine analog, which can be considered typical for this compound. This data is generally obtained through analysis by high-resolution mass spectrometry.
| Isotopic Species | Number of Deuterium Atoms | Representative Abundance (%) |
| d0 | 0 | < 0.1 |
| d1 | 1 | < 0.5 |
| d2 | 2 | < 1.0 |
| d3 | 3 | ~ 2.0 |
| d4 | 4 | > 96.5 |
Note: The data presented is representative of commercially available deuterated standards and may not reflect the exact specifications of all batches of this compound.
Experimental Protocols
The determination of isotopic purity for compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
LC-MS is a highly sensitive method for determining the isotopic distribution of a sample. High-resolution mass spectrometry (HR-MS), such as Time-of-Flight (TOF) or Orbitrap, is particularly well-suited for this purpose due to its ability to resolve ions with very small mass differences.[1]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This stock solution is then diluted to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
Chromatographic Separation: The sample is injected into a UHPLC system equipped with a C18 column. A gradient elution is typically employed using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step separates the analyte of interest from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. A full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The isotopic cluster of the protonated molecule [M+H]+ is analyzed. The extracted ion chromatograms (EICs) for each isotopic peak (d0, d1, d2, d3, and d4) are integrated. The relative percentage of each isotopic species is calculated from the integrated peak areas, after correcting for the natural isotopic abundance of other elements in the molecule.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
While MS provides the isotopic distribution, NMR spectroscopy is invaluable for confirming the location of the deuterium labels and assessing the overall chemical purity of the compound. Both ¹H NMR and ²H NMR can be utilized.[3]
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of the remaining proton signals can be used to assess chemical purity.
-
²H NMR Analysis: Deuterium NMR provides direct evidence of the presence and location of the deuterium atoms.[4] A spectrum is acquired, and the chemical shifts of the deuterium signals will correspond to the positions of deuteration. The relative integration of these signals can provide information on the distribution of deuterium at different sites if multiple deuteration positions are present.
-
Quantitative NMR (qNMR): For a more precise determination of isotopic enrichment, quantitative NMR techniques can be employed. This involves using an internal standard with a known concentration and acquiring the spectrum under conditions that ensure a linear response of signal intensity to concentration.
Visualizing the Analytical Workflow
The following diagrams illustrate the key experimental workflows for determining the isotopic purity of this compound.
References
Technical Guide: Certificate of Analysis for O-Benzyl Psilocin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically associated with a Certificate of Analysis for O-Benzyl Psilocin-d4. This document is intended to serve as a detailed reference for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
This compound is the deuterium-labeled version of O-Benzyl Psilocin, a derivative of the naturally occurring psychedelic compound psilocin.[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis of psilocin and its analogs by mass spectrometry.[2]
Compound Identification
| Property | Value |
| Compound Name | This compound |
| IUPAC Name | 2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethyl-ethan-1,1,2,2-d4-amine |
| CAS Number | 1246816-52-3 |
| Unlabeled CAS | 28383-23-5 |
| Molecular Formula | C19H18D4N2O |
| Molecular Weight | 298.42 g/mol [2] |
| Chemical Structure | See Figure 1 |
Figure 1. Chemical structure of this compound.
Analytical Data
The following tables summarize the typical analytical data for a batch of this compound.
Table 1: Physical and Chemical Properties
| Parameter | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO, Methanol | Conforms |
| Melting Point | Not Determined | Not Determined |
Table 2: Purity and Identity
| Analytical Test | Method | Specification | Result |
| Purity by HPLC | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Identity by ¹H NMR | Proton Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Identity by MS | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterated forms (d1-d4) | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of pharmaceutical compounds.
-
Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in methanol to a final concentration of 1 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Frequency: 400 MHz.
-
Temperature: 25 °C.
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound.
-
Instrumentation: Agilent 6530 Q-TOF LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Sample Introduction: Direct infusion or via an HPLC system.
-
Data Acquisition: Full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺ and to confirm the isotopic pattern consistent with the presence of four deuterium atoms.
Storage and Handling
-
Storage: Store at -20°C for long-term stability. Protect from light and moisture.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
This technical guide provides a representative Certificate of Analysis for this compound. The specific values and results may vary between batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material they are using.
References
Methodological & Application
Application Note: High-Throughput LC-MS/MS Assay for Psilocin Quantification in Human Plasma Using O-Benzyl Psilocin-d4
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of psilocin in human plasma. The assay utilizes O-Benzyl Psilocin-d4 as a novel internal standard to ensure accuracy and precision. A straightforward protein precipitation extraction protocol is employed for sample preparation, enabling high-throughput analysis. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for clinical and research applications, including pharmacokinetic studies of psilocybin and its active metabolite, psilocin.
Introduction
Psilocybin, a naturally occurring psychedelic compound found in certain species of mushrooms, is gaining significant interest for its potential therapeutic applications in treating various mental health disorders. Following ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin.[1][2][3] Accurate and reliable quantification of psilocin in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[1][4][5] This application note presents a detailed protocol for the determination of psilocin in human plasma using a novel deuterated internal standard, this compound, by LC-MS/MS.
Experimental
Materials and Reagents
-
Psilocin (certified reference material)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
Standard and Sample Preparation
Stock Solutions: Primary stock solutions of psilocin (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.
Working Standard Solutions: A series of working standard solutions of psilocin were prepared by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
Internal Standard Working Solution: The this compound primary stock solution was diluted with methanol to a final concentration of 100 ng/mL.
Sample Preparation Protocol:
-
Pipette 100 µL of human plasma, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC parameters).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Psilocin (Quantifier) | 205.1 | 160.1 | 100 |
| Psilocin (Qualifier) | 205.1 | 115.0 | 100 |
| This compound (IS) | 299.2 | 91.1 (Proposed) | 100 |
Note: The MRM transition for this compound is proposed based on the expected fragmentation of the benzyl group and requires experimental verification.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of psilocin in human plasma.
Chromatography: The chromatographic conditions provided good separation of psilocin from endogenous plasma components, with a retention time of approximately 2.5 minutes.
Linearity and Sensitivity: The method was linear over a concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL.
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%bias) was within ±15%.
Recovery: The extraction recovery of psilocin from human plasma was determined to be greater than 85%.
Visualizations
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Relationship between the analyte and internal standard for quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of psilocin in human plasma. The use of this compound as an internal standard ensures accurate and precise results. This method is well-suited for pharmacokinetic studies and clinical research involving psilocybin.
References
- 1. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of psilocybin and psilocin in mushroom by LC-MS/MS [sciex.com]
Application Note: Quantification of Psilocin in Biological Samples with a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, is a potent psychedelic compound with growing interest in its therapeutic potential for various psychiatric disorders. Accurate and reliable quantification of psilocin in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in both clinical and forensic settings. The inherent instability of psilocin presents analytical challenges, necessitating robust methodologies. The use of a stable isotope-labeled internal standard, such as deuterated psilocin (e.g., psilocin-d4 or psilocin-d10), is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for the extraction and quantification of psilocin in biological samples using a deuterated internal standard and LC-MS/MS analysis.
Synthesis of Deuterated Psilocin
The synthesis of psilocin can be achieved through the Speeter–Anthony tryptamine synthesis.[1] This procedure involves the Friedel-Crafts acylation of 4-hydroxyindole with oxalyl chloride, followed by reaction with dimethylamine to yield an indole-3-yl-glyoxamide. Subsequent reduction with a strong reducing agent like lithium aluminum hydride (LAH) produces psilocin.[1]
To synthesize deuterated psilocin, commercially available deuterated starting materials can be incorporated into this synthetic route. For instance, using deuterated dimethylamine or a deuterated reducing agent like lithium aluminum deuteride (LAD) can introduce deuterium atoms into the psilocin molecule. Commercially available standards like psilocin-d4 and psilocin-d10 are widely used for quantitative analysis.[2][3]
Experimental Protocols
Sample Preparation
Two common methods for extracting psilocin from biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the biological matrix, sample volume, and available resources.
Protocol 1: Solid-Phase Extraction (SPE) from Whole Blood/Urine
This protocol is adapted from methodologies that have demonstrated high recovery and minimal matrix effects.[4]
Materials:
-
Mixed-mode solid-phase extraction (SPE) columns
-
Whole blood or urine sample
-
Psilocin-d4 or Psilocin-d10 internal standard solution
-
Phosphate buffer (pH 6)
-
Deionized water
-
Methanol
-
Elution solvent: Ethyl acetate with 2% ammonium hydroxide, followed by Methanol with 2% ammonium hydroxide[5]
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood or urine, add the deuterated internal standard. Dilute the sample with phosphate buffer (pH 6).
-
SPE Column Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.
-
Elution: Elute the psilocin and the internal standard from the column by first adding 3 mL of ethyl acetate containing 2% ammonium hydroxide, followed by a second elution with 3 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
SPE Workflow for Psilocin Extraction
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on established methods for psilocin extraction from plasma.[6]
Materials:
-
Plasma sample
-
Psilocin-d4 or Psilocin-d10 internal standard solution
-
Extraction solvent (e.g., a mixture of organic solvents like diethyl ether and ethyl acetate)
-
Aqueous buffer (e.g., phosphate buffer, pH 9)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add the deuterated internal standard.
-
pH Adjustment: Add an appropriate volume of aqueous buffer (e.g., phosphate buffer, pH 9) to basify the sample.
-
Extraction: Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. Psilocin-D10 | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selectscience.net [selectscience.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Quantitation of psilocin in human plasma by high-performance liquid chromatography and electrochemical detection: comparison of liquid-liquid extraction with automated on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psilocin Analysis Using O-Benzyl Psilocin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocin, the pharmacologically active metabolite of psilocybin, is a key analyte in clinical, forensic, and research settings. Accurate quantification of psilocin in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and therapeutic monitoring. Due to its inherent instability, robust and reliable analytical methods are essential.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting analyte losses during sample preparation and for compensating for matrix effects in mass spectrometric detection.[3] O-Benzyl Psilocin-d4 is a suitable deuterated internal standard for the accurate quantification of psilocin.
This document provides detailed application notes and protocols for the sample preparation and analysis of psilocin in biological matrices, specifically plasma and urine, using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stability and Handling Considerations
Psilocin is highly susceptible to oxidation and degradation, especially in biological samples and when exposed to light and air.[1][2] To ensure the integrity of the analyte, the following precautions are recommended:
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin) and a stabilizer such as ascorbic acid.[1][3]
-
Storage: Process samples as quickly as possible. If storage is necessary, plasma and urine samples should be stored at -80°C in the dark.[4][5]
-
Sample Preparation: Minimize exposure of samples to light and elevated temperatures throughout the extraction process.[2] The use of ascorbic acid in buffers and reconstitution solvents can help prevent oxidative degradation.[3]
Experimental Protocols
Protocol 1: Protein Precipitation for the Analysis of Psilocin in Plasma
This protocol is a rapid and straightforward method for the extraction of psilocin from plasma samples.
Materials:
-
Blank human plasma
-
Psilocin analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ascorbic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of psilocin in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working internal standard solution by diluting the this compound stock solution with methanol to the desired concentration.
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with appropriate volumes of the psilocin stock solution.
-
-
Sample Extraction:
-
To a 100 µL aliquot of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the this compound working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid and a small amount of ascorbic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS parameters).
-
Vortex for 15 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for the Analysis of Psilocin in Urine
This protocol provides a more thorough cleanup for complex matrices like urine, reducing matrix effects.
Materials:
-
Blank human urine
-
Psilocin analytical standard
-
This compound (Internal Standard - IS)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, LC-MS grade
-
Ethyl acetate, LC-MS grade
-
Ammonium hydroxide
-
Phosphate buffer (pH 6)
-
Ascorbic acid
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Preparation of Working Solutions:
-
Prepare stock and working solutions of psilocin and this compound as described in Protocol 1.
-
Prepare calibration standards and QC samples by spiking blank urine.
-
-
Sample Pre-treatment:
-
To a 500 µL aliquot of urine sample, add 10 µL of the this compound working solution.
-
Add 500 µL of phosphate buffer (pH 6) containing ascorbic acid.
-
Vortex for 10 seconds.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of phosphate buffer (pH 6).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of ethyl acetate containing 2% ammonium hydroxide.
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: LC-MS/MS Parameters for Psilocin and this compound
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Psilocin) | To be optimized, typically ~m/z 205 -> 160 |
| MRM Transition (this compound) | To be optimized, typically ~m/z 299 -> 164 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Table 2: Representative Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
This data is representative of typical performance for validated psilocin assays and should be established for each specific method and laboratory.
Visualization of Experimental Workflow
References
- 1. Research Spotlight: Psilocybin & Psilocin Method - BioPharma Services [biopharmaservices.com]
- 2. sciex.com [sciex.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. O-Benzyl Psilocybin-d4 | TRC-B288722-50MG | LGC Standards [lgcstandards.com]
- 5. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing O-Benzyl Psilocin-d4 for Enhanced Metabolic Profiling of Psilocybin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psilocybin, a naturally occurring psychedelic prodrug, is undergoing extensive research for its therapeutic potential in various psychiatric disorders. Upon ingestion, psilocybin is rapidly dephosphorylated to its pharmacologically active metabolite, psilocin.[1][2][3][4] Understanding the metabolic fate of psilocybin and psilocin is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring safety and efficacy in clinical settings. Accurate and robust analytical methods are paramount for these investigations. The use of stable isotope-labeled internal standards is a cornerstone of quantitative analysis by mass spectrometry, correcting for variability in sample preparation and instrument response.
This document provides detailed application notes and protocols for the use of O-Benzyl Psilocin-d4 as an internal standard in the metabolic profiling of psilocybin. This compound is a deuterated analog of psilocin with a benzyl protecting group on the 4-hydroxyl position. This modification can enhance stability during sample extraction and chromatographic separation, while the deuterium labeling allows for precise quantification in complex biological matrices.
Rationale for Using this compound
Stable isotope-labeled internal standards are critical for accurate quantification in bioanalytical assays.[5] Deuterated standards, such as this compound, are ideal as they co-elute with the analyte of interest and exhibit similar ionization efficiency in the mass spectrometer, while being distinguishable by their mass-to-charge ratio. The benzyl group in this compound can offer advantages by protecting the potentially reactive hydroxyl group of psilocin during sample processing, which can be particularly useful in preventing unwanted derivatization or degradation.
Metabolic Pathways of Psilocybin
Psilocybin acts as a prodrug and is rapidly metabolized to psilocin by alkaline phosphatases.[1][2][3] Psilocin is then further metabolized through several pathways, primarily glucuronidation via UDP-glucuronosyltransferases (UGTs) to form psilocin-O-glucuronide, and oxidation by cytochrome P450 (CYP) enzymes (notably CYP2D6 and CYP3A4) and monoamine oxidase (MAO-A).[6][7][8] The major metabolic products include 4-hydroxyindole-3-acetic acid (4-HIAA) and psilocin-O-glucuronide.[1][6][9] Minor metabolites such as norpsilocin and oxidized psilocin have also been identified.[6][9]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of psilocybin and identify its metabolites when incubated with human liver microsomes.
Workflow:
Detailed Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), psilocybin (final concentration 1 µM), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system.
-
Incubation and Sampling: Incubate the mixture at 37°C in a shaking water bath. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing this compound (final concentration 100 ng/mL) to each aliquot.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetics of psilocybin and its metabolites in a rodent model.
Detailed Protocol:
-
Dosing: Administer psilocybin to rodents (e.g., Sprague-Dawley rats) via oral gavage at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 100 µL) via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing this compound (100 ng/mL).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection: Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation and Conditions:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then re-equilibrate.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Psilocin | 205.1 | 160.1 |
| Psilocin-O-glucuronide | 381.2 | 205.1 |
| 4-HIAA | 192.1 | 146.1 |
| This compound (IS) | 299.2 | 164.1 |
Data Presentation
In Vitro Metabolic Stability
The metabolic stability of psilocybin in HLM can be determined by monitoring its disappearance over time.
Table 1: In Vitro Metabolic Stability of Psilocybin in Human Liver Microsomes
| Incubation Time (min) | Psilocybin Remaining (%) |
| 0 | 100.0 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Half-life (t½) can be calculated from the slope of the natural log of the percent remaining versus time.
In Vivo Pharmacokinetics
The plasma concentrations of psilocin and its major metabolite, psilocin-O-glucuronide, are measured over time to determine key pharmacokinetic parameters.
Table 2: Plasma Concentrations of Psilocin and Psilocin-O-glucuronide Following a 1 mg/kg Oral Dose of Psilocybin in Rats
| Time (hr) | Psilocin (ng/mL) | Psilocin-O-glucuronide (ng/mL) |
| 0.25 | 15.8 | 45.2 |
| 0.5 | 28.4 | 120.7 |
| 1.0 | 22.1 | 250.3 |
| 2.0 | 10.5 | 180.6 |
| 4.0 | 4.2 | 95.1 |
| 8.0 | 1.1 | 25.8 |
| 24.0 | Below Limit of Quantification | 5.3 |
Table 3: Key Pharmacokinetic Parameters for Psilocin
| Parameter | Value |
| Cmax (ng/mL) | 29.5 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 85.3 |
| t½ (hr) | 2.5 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of psilocybin and its metabolites in various biological matrices. The protocols outlined in this document offer a framework for conducting both in vitro and in vivo metabolic studies, which are essential for the preclinical and clinical development of psilocybin-based therapeutics. The enhanced stability offered by the benzyl protecting group may provide advantages in complex workflows, leading to more accurate and reproducible data. Researchers are encouraged to optimize these protocols for their specific experimental conditions and analytical instrumentation.
References
- 1. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Psilocybin Metabolism: How Psilocin Affects the Brain [miraculix-lab.de]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin | Semantic Scholar [semanticscholar.org]
- 9. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [ouci.dntb.gov.ua]
Protocol for the Quantification of Psilocin in Human Urine Using O-Benzyl Psilocin-d4 as an Internal Standard
This document provides a detailed protocol for the quantitative analysis of psilocin in human urine samples. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes O-Benzyl Psilocin-d4 as an internal standard for accurate quantification. This protocol is intended for researchers, scientists, and professionals in the field of drug development and forensic toxicology.
Introduction
Psilocybin, a psychoactive compound found in certain species of mushrooms, is rapidly metabolized in the body to its active form, psilocin.[1] The detection and quantification of psilocin in urine are crucial for clinical and forensic investigations.[2] The primary urinary metabolite is psilocin-O-glucuronide, which necessitates a hydrolysis step to measure the total psilocin concentration.[1][2][3] This protocol describes a robust and sensitive LC-MS/MS method for the determination of total psilocin in urine after enzymatic hydrolysis, using this compound as an internal standard. While this compound is a protected form of deuterated psilocin, this protocol assumes the benzyl group is either removed prior to use to yield Psilocin-d4, or that the analytical method is adapted for its use. For the purpose of this protocol, it will be treated as a surrogate for Psilocin-d4.
Experimental Protocols
Materials and Reagents
-
Psilocin standard
-
This compound (or Psilocin-d4) internal standard
-
β-glucuronidase (from E. coli)
-
Ammonium acetate buffer (pH 5.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture and incubate at 65°C for 2 hours to deconjugate psilocin-O-glucuronide.[4]
-
Allow the sample to cool to room temperature.
-
-
Internal Standard Spiking:
-
Spike the hydrolyzed urine sample with a known concentration of this compound (e.g., 100 ng/mL).
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0).[4]
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[4]
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove interfering substances.[4]
-
Elution: Elute the analytes with 3 mL of a solution of 5% ammonium hydroxide in ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[5]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Psilocin: Q1: 205.1 m/z -> Q2: 160.1 m/z, 58.1 m/z[4]
-
This compound (as Psilocin-d4): Q1: 209.1 m/z -> Q2: 164.1 m/z, 62.1 m/z (These are predicted transitions for Psilocin-d4 and would need to be optimized).
-
-
Data Presentation
The following tables summarize the expected quantitative data for a validated method based on this protocol.
| Parameter | Psilocin | Reference |
| Linearity Range | 1 - 1000 ng/mL | [5][6] |
| Correlation Coefficient (r²) | > 0.99 | [5][6] |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | [5] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [5][6] |
| Recovery | > 85% | [5][6][7] |
| Matrix Effect | Minimal with appropriate sample cleanup | [7] |
| Precision (%RSD) | < 15% | [7] |
| Accuracy (%Bias) | Within ±15% | [7] |
Visualizations
Psilocybin Metabolic Pathway
Caption: Metabolic conversion of psilocybin to psilocin and its major urinary metabolite.
Experimental Workflow for Urine Analysis
Caption: Workflow for the analysis of psilocin in urine samples.
References
- 1. Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 4. unitedchem.com [unitedchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of O-Benzyl Psilocin-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol and predicted fragmentation pattern for the analysis of O-Benzyl Psilocin-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of O-Benzyl Psilocin, a derivative of the psychoactive compound psilocin. Understanding its fragmentation behavior is crucial for its use as an internal standard in quantitative bioanalytical methods for psilocin and its metabolites. This document outlines the predicted major fragmentation pathways and provides a protocol for LC-MS/MS analysis, intended for researchers, scientists, and drug development professionals.
Introduction
Psilocin is the pharmacologically active metabolite of psilocybin, a hallucinogenic compound found in various species of fungi. In clinical and forensic analysis, deuterated internal standards are essential for accurate quantification of target analytes by mass spectrometry. This compound serves as a stable isotope-labeled internal standard for the detection of psilocin and its O-benzylated derivative. The benzyl group protects the hydroxyl moiety, and the four deuterium atoms on the ethylamine side chain provide a distinct mass shift for differentiation from the unlabeled analyte.
This document predicts the electron ionization (EI) fragmentation pattern of this compound based on the known fragmentation of psilocin and other tryptamine derivatives. The primary fragmentation pathways are expected to involve cleavage of the ethylamine side chain and the benzyl ether group.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound is anticipated to follow pathways characteristic of tryptamine alkaloids. The presence of the O-benzyl group and the deuterium labels on the ethylamine side chain will influence the masses of the resulting fragment ions.
The molecular weight of this compound (C19H18D4N2O) is approximately 298.2 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 299.2.
Key Predicted Fragmentation Pathways:
-
Loss of the N,N-dimethylamino group: A primary fragmentation pathway for psilocin and related compounds is the cleavage of the C-C bond alpha to the indole ring, leading to the loss of the dimethylamine group. For the deuterated analog, this would result in the loss of a deuterated dimethylamine moiety.
-
Cleavage of the benzyl group: The benzyl ether linkage is susceptible to cleavage, which can occur through different mechanisms, including the loss of a benzyl radical or a neutral toluene molecule.
-
Formation of an indole-containing fragment: A common fragment in the mass spectra of tryptamines is the stable indole cation or a derivative thereof.
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound. The relative intensities are hypothetical and would need to be confirmed by experimental data.
| Ion Description | Proposed Structure | Predicted m/z | Predicted Relative Intensity |
| [M+H]+ | Protonated this compound | 299.2 | High |
| [M-C7H7]+ | Ion after loss of benzyl group | 207.2 | Medium |
| [M-C2H2D4N]+ | Ion after loss of deuterated dimethyl-ethylamine side chain | 237.1 | High |
| C10H6D4N+ | Deuterated vinylindole cation | 148.1 | Medium |
| C7H7+ | Tropylium ion | 91.1 | High |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol or an appropriate solvent mixture.
-
Sample Extraction (from biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the [M+H]+ of this compound (m/z 299.2). Product ions for monitoring should be selected from the predicted fragments (e.g., m/z 237.1, 207.2, 148.1, and 91.1). Collision energy should be optimized for each transition.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This application note provides a predicted fragmentation pattern and a general LC-MS/MS protocol for the analysis of this compound. The proposed fragment ions and experimental conditions serve as a starting point for method development. Researchers should perform their own experiments to confirm the fragmentation pattern and optimize the analytical method for their specific instrumentation and application. The use of this compound as an internal standard, with its distinct mass shift, is expected to enable robust and accurate quantification of psilocin and its derivatives in complex matrices.
Troubleshooting & Optimization
O-Benzyl Psilocin-d4 stability and storage conditions
This technical support center provides guidance on the stability and storage of O-Benzyl Psilocin-d4, addressing common issues researchers may encounter. The information is based on the known properties of the related compound, psilocin, and general best practices for handling sensitive analytes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: How should I store this compound in solution?
Aqueous solutions of psilocin and psilocybin have been shown to be stable for up to seven days when protected from light.[2] For this compound, it is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours. For longer-term storage of solutions, flash-freezing in liquid nitrogen and storage at -80°C may be considered, though stability under these conditions should be verified.
Q3: Is this compound sensitive to light?
Yes, based on the known photodegradation of psilocin, this compound should be considered light-sensitive.[1] All handling, storage, and experimental procedures should be performed under amber or low-light conditions to minimize degradation.
Q4: What is the purpose of the deuterium labeling (d4) in this compound?
The deuterium labeling makes this compound a stable isotope-labeled internal standard, primarily used for quantitation in mass spectrometry-based bioanalytical methods.[3] The deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the unlabeled analyte in a sample.
Q5: How might the benzyl group affect the stability of the molecule compared to psilocin?
The benzyl group protects the hydroxyl group at the 4-position of the indole ring, which is a primary site of oxidation in psilocin. This may confer some increased stability against oxidative degradation compared to psilocin. However, the molecule can still be susceptible to other degradation pathways.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results or loss of signal over time. | Compound degradation due to improper storage or handling. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions and aliquots at -80°C, protected from light. 3. Minimize freeze-thaw cycles. 4. Perform all manipulations under low-light conditions. |
| Appearance of unknown peaks in chromatograms. | Degradation products forming in the sample. | 1. Confirm the identity of the main peak using a fresh standard. 2. Investigate potential degradation pathways (see diagram below). 3. Consider debenzylation or oxidation as possible degradation routes. |
| Low recovery during sample extraction. | Adsorption of the compound to container surfaces or instability in the extraction solvent. | 1. Use silanized glassware or low-adsorption plasticware. 2. Evaluate the stability of this compound in the chosen extraction solvent at the working temperature. |
| Discoloration of the solid compound or solution. | Oxidation of the indole ring. | 1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if possible. |
Stability of Related Compounds
The following table summarizes stability data for psilocin, the parent compound of this compound. This information can serve as a conservative reference for handling the benzylated analog.
| Condition | Compound | Observation | Reference |
| Aqueous Solution (Benchtop, Room Temperature) | Psilocin | 30%-70% degradation after 2 hours. | [1] |
| Whole Blood (Room Temperature) | Psilocin | Unstable, but stability is improved with the addition of 25 mM ascorbic acid. | [1] |
| Dried Mushroom Biomass (Room Temperature, Dark) | Psilocybin/Psilocin | Lowest decay observed compared to frozen storage. | [4] |
| Fresh Mushroom Biomass (-80°C) | Psilocybin/Psilocin | Highest degradation of tryptamines observed. | [4] |
Experimental Workflow for Stability Assessment
Caption: Recommended workflow for assessing the stability of this compound.
Potential Degradation Pathway of Psilocin
This diagram illustrates the known metabolic and degradation pathways of psilocin, which could be relevant for this compound if the benzyl group is cleaved.
Caption: Potential degradation and metabolic pathways of psilocin.
References
- 1. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]
- 2. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oregon.gov [oregon.gov]
O-Benzyl Psilocin-d4 signal suppression or enhancement issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl Psilocin-d4, particularly in the context of analytical experiments where signal suppression or enhancement may be a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterium-labeled version of O-Benzyl Psilocin.[1] It is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of O-Benzyl Psilocin or related analytes in complex biological matrices.[2][3][4] The deuterium labeling makes it chemically almost identical to the non-labeled analyte but distinguishable by its higher mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.[3]
Q2: What are signal suppression and enhancement in the context of LC-MS analysis?
Signal suppression and enhancement are types of matrix effects that can significantly impact the accuracy and sensitivity of LC-MS analyses.[5][6]
-
Signal Suppression: This is a reduction in the ionization efficiency of the analyte of interest caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[5][7] These matrix components can compete with the analyte for ionization in the MS source, leading to a lower-than-expected signal.[5][8]
-
Signal Enhancement: This is a less common phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[5]
Q3: I am using this compound as an internal standard. Shouldn't this correct for all signal suppression or enhancement issues?
Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective correction.[3][9] However, this is not always the case.[4] Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the deuterated internal standard.[4][9] This can lead to inaccurate quantification because the analyte and the internal standard are not being affected by the matrix in the same way.[9]
Q4: Why might my this compound signal be low or inconsistent even when the analyte signal is strong?
Several factors can contribute to a low or inconsistent signal for this compound:
-
High Analyte Concentration: At high concentrations, the non-labeled analyte can suppress the signal of the co-eluting deuterated internal standard.[8]
-
Matrix Effects: The internal standard itself is subject to ion suppression from matrix components.[5] If the matrix composition varies significantly between samples, the internal standard signal can be inconsistent.
-
Degradation: Psilocin and its derivatives can be unstable and prone to degradation, especially in solution and when exposed to light and air.[10][11] This could affect the concentration of the internal standard in your samples.
-
Incorrect Concentration: The concentration of the internal standard should be optimized for the expected analyte concentration range. If it is too low, the signal may be weak and variable.
Troubleshooting Guides
Issue 1: Poor Signal or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect MS Parameters | - Verify the precursor and product ion m/z values for this compound.- Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a standard solution of this compound. |
| Degradation of Internal Standard | - Prepare fresh stock and working solutions of this compound.- Store solutions protected from light and at the recommended temperature.- Consider the use of stabilizers like ascorbic acid in plasma samples.[11] |
| Sample Preparation Issues | - Evaluate the extraction recovery of this compound. Inefficient extraction will lead to a low signal.- Ensure complete evaporation and reconstitution of the sample extract. |
| Severe Ion Suppression | - Dilute the sample to reduce the concentration of matrix components.[7]- Improve sample cleanup using techniques like solid-phase extraction (SPE).[12]- Modify chromatographic conditions to separate the analyte and internal standard from interfering matrix components. |
Issue 2: High Variability in this compound Signal Across Samples
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Matrix | - Perform a matrix effect evaluation by comparing the internal standard response in neat solution versus post-extraction spiked matrix from different sources.[13]- If matrix effects are variable, further optimization of sample preparation is necessary. |
| Chromatographic Shift | - Deuterated standards can sometimes elute slightly earlier than their non-labeled counterparts.[3][9] If this shift occurs in a region of steep change in ion suppression, it can lead to high variability.[4]- Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution of the analyte and internal standard.[9] |
| Inconsistent Pipetting | - Verify the accuracy and precision of pipettes used for adding the internal standard. |
| Analyte Concentration Effects | - If the analyte concentration varies widely, the high concentrations may be suppressing the internal standard signal in some samples.[8] Ensure the internal standard concentration is appropriate for the entire calibration range. |
Data Presentation
Table 1: Illustrative Data on Matrix Effect Evaluation
This table shows a hypothetical example of how to present data from a matrix effect experiment. The matrix factor (MF) is calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a clean solvent. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
| Sample Source | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Factor (MF) | Internal Standard Peak Area (in Matrix) | Internal Standard Peak Area (in Solvent) | IS-Normalized MF |
| Plasma Lot 1 | 85,000 | 100,000 | 0.85 | 90,000 | 100,000 | 0.94 |
| Plasma Lot 2 | 75,000 | 100,000 | 0.75 | 80,000 | 100,000 | 0.94 |
| Urine Lot 1 | 60,000 | 100,000 | 0.60 | 65,000 | 100,000 | 0.92 |
| Urine Lot 2 | 55,000 | 100,000 | 0.55 | 60,000 | 100,000 | 0.92 |
Table 2: Impact of Sample Preparation on Signal Intensity
This table provides a hypothetical comparison of signal intensity and matrix effects for different sample preparation techniques.
| Sample Preparation Method | Analyte Signal Intensity (cps) | Matrix Effect (%) | Internal Standard Signal Intensity (cps) |
| Protein Precipitation | 1.2 x 10^5 | -40% | 1.5 x 10^5 |
| Liquid-Liquid Extraction | 2.5 x 10^5 | -20% | 2.8 x 10^5 |
| Solid-Phase Extraction | 4.5 x 10^5 | -5% | 4.8 x 10^5 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze all samples using the developed LC-MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the Recovery (RE): RE = (Peak area in Set C) / (Peak area in Set B).
-
Calculate the Process Efficiency (PE): PE = (Peak area in Set C) / (Peak area in Set A).
An MF close to 1 with low variability across different matrix lots indicates minimal matrix effects.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: Logical workflow for troubleshooting signal suppression or enhancement issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. myadlm.org [myadlm.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. Research Spotlight: Psilocybin & Psilocin Method - BioPharma Services [biopharmaservices.com]
- 12. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: O-Benzyl Psilocin-d4 Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common contaminants in O-Benzyl Psilocin-d4 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a standard?
This compound is a deuterated form of O-Benzyl Psilocin, which is a protected derivative of psilocin. The deuterium labeling makes it an ideal internal standard for quantitative analysis of psilocin and its prodrug, psilocybin, by mass spectrometry-based methods like LC-MS/MS. The benzyl group protects the reactive hydroxyl group of psilocin, improving its stability for use as a reference material.
Q2: What are the potential sources of impurities in my this compound standard?
Impurities in this compound standards can originate from several sources:
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Synthesis-Related Impurities: These are residual chemicals from the manufacturing process.
-
Degradation Products: These can form over time due to improper storage or handling.
-
Contamination from Handling: Introduction of foreign materials during experimental use.
Q3: How can I assess the purity of my this compound standard?
The most reliable way to assess purity is to consult the Certificate of Analysis (CoA) provided by the manufacturer. The CoA should detail the purity of the standard, often determined by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and may list any identified impurities and their relative amounts. For independent verification, you can perform your own analysis using these techniques.
Q4: How should I properly store my this compound standard to prevent degradation?
To minimize degradation, this compound standards should be stored under the conditions recommended by the manufacturer, which typically include:
-
Temperature: Cool to frozen temperatures (e.g., -20°C).
-
Light: Protection from light is crucial as indole-containing compounds can be photosensitive.[1][2]
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
Aqueous solutions of related compounds like psilocin and psilocybin have shown stability for up to seven days when protected from light.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound standards in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Presence of synthesis-related impurities or degradation products. | 1. Review the Certificate of Analysis for known impurities.2. Analyze the standard by LC-MS to identify the mass of the unknown peaks.3. Consider the possibility of in-source fragmentation in the mass spectrometer. |
| Standard solution appears colored (e.g., bluish or dark) | Oxidation of the indole ring. Psilocin, the debenzylated analogue, is known to form colored degradation products.[3] | 1. Discard the solution.2. Prepare a fresh solution from the solid standard.3. Ensure proper storage of both the solid standard and solutions (cool, dark, inert atmosphere). |
| Inconsistent quantification results | Degradation of the standard, improper solution preparation, or presence of co-eluting impurities. | 1. Verify the stability of your stock and working solutions.2. Prepare fresh dilutions for each experiment.3. Optimize your chromatographic method to ensure separation of the analyte from any potential impurities. |
| Low purity confirmed by analysis | The standard may be from a less reputable source or has degraded over time. | 1. Purchase standards from a reputable supplier that provides a detailed Certificate of Analysis.2. Always check the expiration date of the standard. |
Common Contaminants and Their Origins
The following table summarizes potential contaminants in this compound standards. As specific quantitative data from a public Certificate of Analysis is not available, this table provides a qualitative overview based on the known synthesis and degradation pathways. Researchers should always refer to the CoA provided with their specific standard for quantitative information.
| Contaminant | Potential Origin | Typical Analytical Method for Detection |
| 4-Hydroxyindole | Unreacted starting material from the synthesis. | LC-MS, GC-MS |
| O-Benzyl-4-hydroxyindole | Incomplete reaction of the protected starting material. | LC-MS, GC-MS |
| N,N-Dimethyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | Unreduced glyoxalylamide intermediate from the synthesis. | LC-MS |
| Psilocin-d4 | Debenzylation (loss of the benzyl group) due to degradation. | LC-MS, HPLC |
| Oxidized this compound | Oxidation of the indole ring, a common degradation pathway for tryptamines. | LC-MS |
| Zwitterionic Isomers | Rearrangement of the benzyl group, a known issue in the synthesis of similar compounds.[4][5] | LC-MS, NMR |
| Non-deuterated O-Benzyl Psilocin | Incomplete deuteration during the synthesis of the labeled compound. | Mass Spectrometry |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
Objective: To determine the purity of an this compound standard and identify the presence of UV-active impurities.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL in the mobile phase.
-
Mobile Phase: A typical mobile phase for psilocin and its derivatives is a gradient of acetonitrile and water with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
UV Detection: 220 nm and 280 nm
-
Gradient: Start with 10% acetonitrile and increase to 90% over 10 minutes.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identification of Impurities by LC-MS/MS
Objective: To identify and confirm the structure of potential contaminants in an this compound standard.
Materials:
-
This compound standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Solvents and column as described in Protocol 1
Methodology:
-
Sample Preparation: Use the same working solution as in Protocol 1.
-
LC Conditions: Use the same chromatographic conditions as in Protocol 1.
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan MS to detect all ions, followed by product ion scans (MS/MS) of the parent ions of interest (including the expected mass of this compound and any observed impurity masses).
-
-
Data Analysis:
-
Extract the ion chromatogram for the exact mass of this compound.
-
Examine the full scan data for other significant ions.
-
Based on their m/z values, propose potential structures for the impurities (e.g., starting materials, intermediates, degradation products).
-
Analyze the fragmentation patterns from the MS/MS data to confirm the proposed structures.
-
Visualizations
Caption: Synthetic pathway of O-Benzyl Psilocin and potential points of impurity introduction.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting issues with this compound standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography [dro.deakin.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Benzyl Psilocin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl Psilocin-d4. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated and O-benzylated form of psilocin. The deuterium labeling provides a stable isotope tracer for use in quantitative analyses, such as mass spectrometry-based assays.[1] The O-benzyl group serves as a protective group for the phenolic hydroxyl function of psilocin, which is otherwise prone to oxidation.[2][3] This protection enhances the compound's stability during storage and certain experimental conditions.
Q2: What are the potential degradation products of this compound?
A2: Degradation of this compound can occur through two primary pathways: cleavage of the O-benzyl ether bond to yield Psilocin-d4, or oxidation of the indole ring. Psilocin-d4, once formed, is susceptible to rapid oxidation, leading to the formation of colored oligomeric products.[2][4]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to handle the compound under inert conditions (e.g., using argon or nitrogen gas) and to protect it from light.[4][5] Aqueous solutions of psilocin and its analogs are known to be unstable; therefore, preparation of solutions immediately prior to use is recommended.[2][5] Use of deoxygenated solvents and storage at low temperatures (-20°C or -80°C) in tightly sealed containers can also significantly prolong the stability of the compound.[6]
Q4: I am observing a blue or black discoloration in my sample of this compound. What does this indicate?
A4: The development of a blue or dark black color is a characteristic sign of the degradation of psilocin and related compounds.[2][4] This is likely due to the cleavage of the O-benzyl group, yielding psilocin-d4, which is then rapidly oxidized. The presence of oxygen and certain metal ions (like Fe³⁺) can accelerate this process.[2]
Q5: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A5: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is a suitable method for the analysis of this compound and its potential degradation products.[7] Gas chromatography-mass spectrometry (GC-MS) can also be used after derivatization of the compounds. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in HPLC Analysis
-
Possible Cause 1: On-column degradation. The analytical column or mobile phase may be contributing to the degradation of the analyte.
-
Solution: Ensure the mobile phase is freshly prepared and de-gassed. Consider using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) to improve the stability of the protonated analyte. Use a high-purity stationary phase and consider a guard column to protect the analytical column.
-
-
Possible Cause 2: Adsorption to metal surfaces. Tryptamines can chelate with metal ions, leading to peak tailing and loss of signal.
-
Solution: Use an HPLC system with biocompatible or PEEK tubing and fittings. The addition of a small amount of a chelating agent like EDTA to the mobile phase can also be beneficial.
-
-
Possible Cause 3: Inappropriate injection solvent. The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase.
-
Solution: Dissolve the sample in a solvent that is similar in composition to the initial mobile phase conditions.
-
Issue 2: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Presence of degradation products. New peaks may correspond to Psilocin-d4, oxidized forms, or other related impurities.
-
Solution: Use mass spectrometry to identify the mass-to-charge ratio (m/z) of the unexpected peaks and compare them with the expected masses of potential degradation products (see Table 1). Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm their retention times.
-
-
Possible Cause 2: Contamination. The sample or solvent may be contaminated.
-
Solution: Analyze a blank injection (solvent only) to rule out solvent contamination. Use high-purity solvents and clean sample vials.
-
Quantitative Data Summary
The following table summarizes the key potential degradation products of this compound and their theoretical mass-to-charge ratios, which can be used for their identification by mass spectrometry.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Theoretical [M+H]⁺ (m/z) | Notes |
| This compound | C₂₁H₂₂D₄N₂O | 326.26 | 327.27 | Parent compound. |
| Psilocin-d4 | C₁₂H₁₂D₄N₂O | 208.17 | 209.18 | Formed by de-benzylation. Prone to rapid oxidation. |
| 4-Hydroxyindole-3-acetic acid-d4 (4-HIAA-d4) | C₁₀H₅D₄NO₃ | 209.09 | 210.10 | Potential metabolic or oxidative degradation product of the indole ring.[2] |
| 4-Hydroxytryptophol-d4 (4-HTP-d4) | C₁₀H₇D₄NO₂ | 195.12 | 196.13 | Potential metabolic or oxidative degradation product.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-MS Analysis
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution. Store this solution at -20°C in an amber vial.
-
Working Standard Preparation: Dilute the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to achieve the desired concentration for your calibration curve. Prepare fresh on the day of analysis.
-
Sample Preparation: For experimental samples, dilute them with the same solvent as the working standards to a concentration within the calibration range.
-
Analysis: Inject the samples onto a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 90% acetonitrile in water (both containing 0.1% formic acid) over 5-10 minutes. Monitor the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode, targeting the [M+H]⁺ ions listed in Table 1.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Psilocin - Wikipedia [en.wikipedia.org]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. US20220280482A1 - Formulations of psilocin that have enhanced stability - Google Patents [patents.google.com]
- 5. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography [dro.deakin.edu.au]
- 6. oregon.gov [oregon.gov]
- 7. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of O-Benzyl Psilocin-d4 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of O-Benzyl Psilocin-d4 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is the deuterium-labeled form of O-Benzyl Psilocin. It is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of O-Benzyl Psilocin or related tryptamine analogs in biological and other complex matrices. The deuterium labeling allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio in the mass spectrometer.
Q2: How does the benzyl group on this compound affect its chemical properties compared to psilocin?
The benzyl group attached to the 4-hydroxy position of the indole ring significantly increases the lipophilicity (fat-solubility) of the molecule compared to the more polar psilocin. This alteration in polarity means that extraction solvents and conditions suitable for psilocin may not be optimal for this compound. The benzyl group may also offer some protection against the rapid oxidation that is characteristic of psilocin's free hydroxyl group.
Q3: Why is my recovery of this compound consistently low?
Low recovery can stem from several factors, including suboptimal solvent selection, inappropriate pH of the extraction medium, degradation of the analyte, or issues with the analytical quantification method itself. A common issue is the use of highly polar solvents that are effective for psilocybin but less so for the more lipophilic O-Benzyl Psilocin. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: Can I use the same extraction protocol for this compound as I do for psilocybin?
It is not recommended to use an identical protocol. Psilocybin is significantly more polar than O-Benzyl Psilocin due to its phosphate group.[1] Effective extraction of psilocybin often relies on highly polar solvents like methanol or ethanol/water mixtures.[1][2] For the less polar this compound, a solvent system with a higher proportion of a non-polar organic solvent, or a different extraction technique like solid-phase extraction (SPE) with a suitable sorbent, may be necessary to achieve good recovery.
Troubleshooting Guide for Low Recovery of this compound
This guide addresses common issues encountered during the extraction of this compound and provides systematic solutions.
Issue 1: Inefficient Extraction from the Sample Matrix
Potential Cause: The polarity of the extraction solvent is not optimized for the more lipophilic this compound.
Solutions:
-
Solvent Selection: For liquid-liquid extractions, consider using solvents with intermediate polarity such as ethyl acetate, dichloromethane (DCM), or a mixture of a polar solvent with a less polar one.
-
Solvent Gradients: If using solid-phase extraction (SPE), a careful optimization of the elution solvent gradient is crucial. A stronger, less polar solvent will likely be required to elute this compound from the sorbent compared to what would be used for psilocin.
-
Multiple Extractions: Performing multiple, sequential extractions with fresh solvent can significantly improve recovery from the initial sample matrix.[3]
Experimental Protocol: Liquid-Liquid Extraction (LLE) Optimization
-
Spike a known concentration of this compound into a blank matrix (e.g., plasma, urine, or a buffer solution).
-
Aliquot the spiked matrix into several tubes.
-
Adjust the pH of the samples (see Issue 2 for guidance).
-
To each tube, add a different extraction solvent or solvent mixture (e.g., 100% Ethyl Acetate, 100% DCM, 9:1 DCM:Isopropanol).
-
Vortex vigorously for 2-5 minutes and centrifuge to separate the phases.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase) and quantify the recovery.
-
Compare the recovery rates to determine the optimal solvent system.
Issue 2: Analyte Loss Due to Inappropriate pH
Potential Cause: this compound, like other tryptamines, has a basic amine group. The pH of the aqueous phase during a liquid-liquid extraction will determine its charge state and, consequently, its partitioning between the aqueous and organic phases.
Solutions:
-
pH Adjustment for LLE: To ensure the analyte is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 1-2 pH units above the pKa of the dimethylamine group. For tryptamines, this is typically in the range of pH 9-11.
-
Acidic Wash of Organic Extract: After extracting into an organic solvent, a wash with a dilute acid can be used to back-extract the this compound into an aqueous phase, leaving non-basic impurities in the organic layer. The pH of this acidic aqueous phase can then be raised to perform a second, cleaner organic extraction.
Logical Relationship Diagram: pH Control in LLE
Caption: Workflow for pH optimization during liquid-liquid extraction.
Issue 3: Analyte Degradation
Potential Cause: Although the benzyl group offers some protection, the indole ring of tryptamines can be susceptible to degradation under harsh chemical conditions, or exposure to light and high temperatures.
Solutions:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation steps. Use a water bath at a controlled temperature (e.g., 30-40°C).
-
Light Protection: Conduct experimental work in amber glassware or under reduced light conditions to minimize photodegradation. Aqueous solutions of psilocin and psilocybin have been shown to be more stable when protected from light.[4]
-
Use of Antioxidants: For biological samples, the addition of a small amount of an antioxidant like ascorbic acid to the initial sample may help prevent oxidative degradation.
Issue 4: Problems Related to the Deuterated Internal Standard
Potential Cause: The use of a deuterated internal standard can introduce specific challenges that may appear as low recovery.
Solutions:
-
Check for Unlabeled Impurities: Verify the purity of your this compound standard. The presence of a significant amount of the non-deuterated (d0) form will lead to an inaccurate standard concentration and flawed quantification.[5]
-
Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts.[6][7] Ensure that your chromatography method can adequately resolve the d4 and d0 peaks, or that any co-elution does not interfere with quantification.
-
Matrix Effects: While stable isotope-labeled standards are used to compensate for matrix effects, significant ion suppression or enhancement can still be a problem.[8] Diluting the final extract before analysis can sometimes mitigate these effects.
Experimental Workflow: Verifying Internal Standard Performance
Caption: Steps to troubleshoot issues related to the deuterated internal standard.
Quantitative Data Summary
The following tables summarize general extraction parameters for psilocybin analogs. These should be used as a starting point for the optimization of this compound extraction, keeping in mind its increased lipophilicity.
Table 1: Liquid-Liquid Extraction Solvent Polarity and Application
| Solvent | Polarity Index | Typical Application for Tryptamines | Suitability for this compound |
| Hexane | 0.1 | Not suitable for extraction from aqueous phase | Low |
| Diethyl Ether | 2.8 | Used for less polar tryptamines | Moderate to High |
| Dichloromethane (DCM) | 3.1 | Commonly used for a range of tryptamines | High |
| Ethyl Acetate | 4.4 | Good for moderately polar compounds | High |
| Methanol | 5.1 | Used for highly polar psilocybin[1] | Low (as a primary LLE solvent) |
| Water | 10.2 | Sample matrix; not an extraction solvent | N/A |
Table 2: General Parameters for Psilocybin Analog Extraction
| Parameter | Recommended Condition | Rationale | Reference |
| Extraction Technique | Ultrasonic-assisted extraction | Increases efficiency by disrupting cell walls (if applicable) or improving solvent penetration. | [1] |
| Solvent-to-Material Ratio | At least 100:1 (v/m) | Higher ratios improve compound recovery. | [1] |
| Extraction Temperature | 20-25°C | Prevents thermal degradation of sensitive compounds like psilocin. | [1] |
| Extraction Time | 30 minutes to 3 hours | Dependent on the matrix and solvent system. | [1] |
| pH for LLE (from aqueous) | > pKa of amine (basic) | Ensures the analyte is in its neutral, organic-soluble form. | Inferred from general chemistry principles. |
| pH for SPE (loading) | Acidic to neutral | Promotes retention on reversed-phase or cation-exchange sorbents. | Inferred from SPE principles. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. waters.com [waters.com]
Technical Support Center: O-Benzyl Psilocin-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl Psilocin-d4. The focus is on identifying and mitigating in-source fragmentation during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1][2] This can lead to a decreased signal for the intact parent ion and an increased signal for fragment ions, potentially complicating quantification and structural elucidation. This compound, with its benzyl ether linkage, is susceptible to ISF, which can lead to the cleavage of the benzyl group.
Q2: What are the typical instrument parameters that influence in-source fragmentation?
A2: Several instrument parameters can significantly impact the degree of in-source fragmentation. The most critical are:
-
Declustering Potential (or Cone Voltage/Fragmentor Voltage): This voltage is applied between the ion source and the mass analyzer to help desolvate ions. However, higher voltages can impart enough energy to cause fragmentation.[1][3]
-
Ion Source Temperature: Higher temperatures can provide thermal energy that contributes to the fragmentation of thermally labile molecules.[1]
-
Nebulizer and Drying Gas Flow Rates: These parameters can influence the desolvation process and the internal energy of the ions.[2]
Q3: I am observing a prominent ion at m/z corresponding to Psilocin-d4 instead of the expected this compound. What is happening?
A3: This is a classic sign of in-source fragmentation. The O-benzyl group is likely being cleaved off in the ion source, resulting in the detection of the underlying Psilocin-d4 molecule. To confirm this, you can try reducing the declustering potential and/or the ion source temperature. If the ratio of the this compound signal to the Psilocin-d4 signal increases at lower energy settings, it confirms that in-source fragmentation is occurring.
Troubleshooting Guide: In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshooting and mitigating in-source fragmentation during the LC-MS analysis of this compound.
Problem: Low abundance of the precursor ion for this compound and a high abundance of a fragment ion corresponding to the loss of the benzyl group.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Declustering Potential (Cone Voltage) is too high. | Gradually decrease the declustering potential in increments of 5-10 V. | An increase in the abundance of the this compound precursor ion and a decrease in the fragment ion abundance. |
| Ion Source Temperature is too high. | Reduce the ion source temperature in increments of 10-20 °C. | A higher ratio of precursor ion to fragment ion, indicating less thermal degradation. |
| Mobile Phase Composition. | If using acidic mobile phases, consider reducing the acid concentration or switching to a less aggressive modifier. | Reduced protonation efficiency can sometimes lead to less fragmentation for certain compounds. |
| Analyte Concentration. | High analyte concentrations can sometimes lead to increased in-source fragmentation. | Dilute the sample and re-inject to see if the fragmentation pattern changes. |
Quantitative Data Summary: Expected m/z Values
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential in-source fragment. These values are calculated based on the monoisotopic mass and are for the protonated species [M+H]⁺.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| This compound | C₂₀H₂₀D₄N₂O | 312.2139 | 313.2218 |
| Psilocin-d4 (Fragment) | C₁₂H₁₂D₄N₂O | 208.1517 | 209.1596 |
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound and can be optimized to minimize in-source fragmentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Full Scan or Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Declustering Potential (Cone Voltage): Start with a low value (e.g., 20 V) and optimize as needed.
-
Ion Source Temperature: Start at a lower temperature (e.g., 120 °C) and increase if necessary for desolvation.
-
Drying Gas Temperature: 300 - 350 °C
-
Drying Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 40 psi
-
Visualizations
Caption: Proposed in-source fragmentation pathway of this compound.
Caption: Troubleshooting workflow for mitigating in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
O-Benzyl Psilocin-d4 for Analytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of psychoactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for psilocin, with a focus on the validation and application of O-Benzyl Psilocin-d4 as an internal standard. Detailed experimental data and protocols are presented to facilitate informed decisions in a laboratory setting.
The use of deuterated internal standards is a well-established practice in quantitative mass spectrometry, offering a robust method to correct for analyte loss during sample preparation and variations in instrument response. This compound is a deuterium-labeled version of O-Benzyl Psilocin, a derivative of the psychoactive compound psilocin. Its structural similarity and mass difference make it an ideal candidate for use as an internal standard in the analysis of psilocin and its prodrug, psilocybin.
Performance Comparison of Internal Standards
While direct comparative studies focusing exclusively on this compound are not extensively published, the performance of deuterated tryptamine analogs in analytical assays is well-documented. The key advantages of using a stable isotope-labeled internal standard like this compound over a non-labeled standard, such as ethyl morphine, include co-elution with the analyte of interest, which helps to mitigate matrix effects, and similar ionization efficiency, leading to more accurate and precise quantification.
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of psilocin in various biological matrices, such as plasma and urine, consistently demonstrate high accuracy and precision when using deuterated internal standards like psilocin-d10 and psilocybin-d4.[1] These methods typically achieve a wide linear range and low limits of quantification (LLOQ), often in the sub-ng/mL range.[1]
The following table summarizes typical validation parameters for LC-MS/MS methods utilizing deuterated internal standards for psilocin quantification, which can be considered representative of the expected performance when using this compound.
| Validation Parameter | Typical Performance with Deuterated Internal Standard |
| Linearity (R²) | > 0.995[2] |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL to 10 ng/mL[2][3] |
| Accuracy (% Bias) | Within ±15% (except at LLOQ, within ±20%) |
| Precision (% RSD) | < 15% (except at LLOQ, < 20%) |
| Recovery | > 85%[2] |
| Matrix Effects | Minimal and compensated by the internal standard |
Experimental Protocols
Below are detailed methodologies for the quantification of psilocin using a deuterated internal standard, adaptable for this compound.
Sample Preparation: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (containing this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical for this compound):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Psilocin | 205.1 | 160.1 |
| This compound | 299.2 | 164.1 |
Note: The exact MRM transitions for this compound should be optimized experimentally.
Visualizing the Scientific Context
To better understand the biological and analytical frameworks, the following diagrams illustrate the psilocin signaling pathway and a typical analytical method validation workflow.
Caption: Psilocin, the active metabolite of psilocybin, primarily exerts its effects by binding to and activating the 5-HT2A receptor, leading to a cascade of intracellular signaling events.[4][5]
Caption: A typical workflow for the validation of a bioanalytical method, ensuring the reliability, reproducibility, and accuracy of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Psilocin Analysis: O-Benzyl Psilocin-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The quantification of psilocin, the primary psychoactive metabolite of psilocybin, is of paramount importance in clinical research, forensic toxicology, and the development of psychedelic-assisted therapies. Achieving accurate and precise measurements is contingent on the use of appropriate analytical methodologies, with the selection of a suitable internal standard being a critical factor. This guide provides a comprehensive comparison of analytical methods for psilocin quantification, with a special focus on the potential utility of O-Benzyl Psilocin-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Role of Internal Standards in Psilocin Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. For mass spectrometry-based quantification, an ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be naturally present in the sample. Stable isotope-labeled (SIL) internal standards, such as deuterated analogues of the analyte, are considered the gold standard as they have nearly identical chemical and physical properties to the unlabeled analyte.
Established Internal Standards for Psilocin Analysis
Currently, psilocin-d10 and psilocybin-d4 are commonly employed as internal standards in validated analytical methods for psilocin quantification. These standards have demonstrated high accuracy and precision in various biological matrices.
This compound: A Novel Alternative
This compound is a deuterated and chemically modified analogue of psilocin. The introduction of a benzyl group to the hydroxyl moiety of psilocin offers potential advantages in analytical workflows. This derivatization can alter the chromatographic properties of the molecule, potentially leading to better separation from interfering matrix components. Furthermore, the benzyl group may protect the often-labile hydroxyl group of psilocin during specific extraction procedures, enhancing its stability. However, the use of a derivatized internal standard also necessitates careful method development to ensure that its ionization efficiency and fragmentation behavior in the mass spectrometer are well-characterized and comparable to the native analyte.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of psilocin using established internal standards. While direct comparative data for this compound is not yet widely available in peer-reviewed literature, its potential performance can be inferred from the principles of using derivatized internal standards.
Table 1: Performance Characteristics of LC-MS/MS Methods for Psilocin Quantification
| Internal Standard | Matrix | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Psilocin-d10 | Human Plasma | 0.25 - 100 | - | 0.25 | 100-109 | ≤8.7 | [1] |
| Psilocin-d10 & Psilocybin-d4 | Mushroom Extract | 1 - 1000 | - | 1 | Within 10% of prepared concentration | ≤5 | [2][3] |
| Ethyl morphine | Urine | 10 - 1000 | 5 | 10 | - | Intra-day: 4, Inter-day: 7 | [4] |
| Psilocybin-d4 & Psilocin-d10 | Human Plasma | 0.1 - 100 (Psilocin) | - | 0.1 | - | - | |
| - | Psilocybe cubensis Mushrooms | 5 - 125 (mg/L) | 1.70 (mg/L) | 5.17 (mg/L) | 98-116 | Intra-day: 0.10-2.05, Inter-day: 0.49-3.34 |
Table 2: Recovery and Matrix Effects in Psilocin Analysis
| Internal Standard | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Psilocin-d10 | Human Plasma | ≥94.7 | Negligible ion suppression | [1] |
| Ethyl morphine | Urine | >85 | <2 (Ion suppression) | [4] |
| Deuterated isotopologues | Mushroom | - | No significant matrix effects | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for psilocin quantification in different matrices.
Protocol 1: Psilocin Quantification in Human Plasma using LC-MS/MS
-
Sample Preparation: Protein precipitation. To a plasma sample, an internal standard solution (e.g., Psilocin-d10 in methanol) is added. The sample is then treated with a protein precipitating agent like methanol. After vortexing and centrifugation, the supernatant is collected for analysis.[1]
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for psilocin and the internal standard are monitored.
-
Protocol 2: Psilocin Quantification in Mushroom Extracts using LC-MS/MS
-
Sample Preparation:
-
Mushroom samples are cryo-milled into a powder.[2]
-
A known weight of the powder is extracted with a solvent such as 5% acetic acid in methanol by vortexing.[2]
-
The mixture is centrifuged, and the supernatant is collected.[2]
-
The extract is diluted, and the internal standard (e.g., Psilocin-d10) is added before LC-MS/MS analysis.[2]
-
-
Chromatographic and Mass Spectrometric Conditions: Similar to those described in Protocol 1, with optimization for the mushroom matrix.
Signaling Pathway of Psilocin
Psilocin exerts its psychoactive effects primarily through its interaction with serotonin receptors in the brain, with the 5-HT2A receptor being a key target. The following diagram illustrates the simplified signaling pathway initiated by psilocin binding to the 5-HT2A receptor.
Caption: Psilocin signaling pathway via the 5-HT2A receptor.
Conclusion and Recommendations
The accurate and precise quantification of psilocin is critical for advancing research and clinical applications of psychedelics. While established internal standards like psilocin-d10 have a proven track record of reliability, the novel this compound presents an intriguing alternative. The benzyl protection may offer advantages in terms of stability and chromatography, but its performance must be rigorously validated against established standards.
Researchers are encouraged to:
-
Thoroughly validate any new internal standard , including this compound, by assessing its linearity, accuracy, precision, recovery, and matrix effects in the specific matrix of interest.
-
Compare the performance of this compound directly with established standards like psilocin-d10 to determine any tangible benefits in their specific application.
-
Carefully optimize LC-MS/MS parameters to account for the different chemical properties of the derivatized internal standard.
By adhering to rigorous validation principles and carefully considering the analytical challenges, researchers can ensure the generation of high-quality, reliable data in the exciting and rapidly evolving field of psychedelic science.
References
Choosing the Right Internal Standard for Psilocin Analysis: A Comparative Guide to O-Benzyl Psilocin-d4 and Psilocin-d10
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of psilocin, the selection of an appropriate internal standard is a critical step to ensure accuracy and reproducibility. This guide provides a comprehensive comparison of two deuterated analogues of psilocin: O-Benzyl Psilocin-d4 and the more commonly used Psilocin-d10.
This document outlines the known performance characteristics of Psilocin-d10, supported by published experimental data, and discusses the theoretical advantages and potential drawbacks of using this compound. The information presented aims to assist researchers in making an informed decision for their specific analytical needs.
Introduction to Internal Standards in Psilocin Quantification
In quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte, have a similar retention time, and not be present in the original sample. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).
Chemical Structures and Properties
A fundamental comparison begins with the chemical structures of the two internal standards and the analyte, psilocin.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Psilocin | C₁₂H₁₆N₂O | 204.1263 |
| This compound | C₁₉H₂₀D₄N₂O | 298.1983 |
| Psilocin-d10 | C₁₂H₆D₁₀N₂O | 214.1891 |
Psilocin-d10 is an isotopologue of psilocin where ten hydrogen atoms have been replaced by deuterium. This high level of deuteration provides a significant mass shift, minimizing the risk of isotopic cross-talk with the native analyte.
This compound is a deuterated and protected form of psilocin. The benzyl group is attached to the hydroxyl moiety, which could theoretically enhance the compound's stability.[1] The four deuterium atoms are located on the ethylamine side chain.[2]
Performance Comparison: Experimental Data and Theoretical Considerations
The suitability of an internal standard is determined by its performance in the analytical method. While extensive data is available for Psilocin-d10, the performance of this compound is largely theoretical at this point due to a lack of published applications.
Psilocin-d10: The Established Standard
Psilocin-d10 is widely used as an internal standard for the quantification of psilocin in various biological matrices, including plasma, urine, and mushroom extracts.[3][4][5][6] Its performance has been well-documented in numerous validated LC-MS/MS methods.
Key Performance Characteristics of Psilocin-d10:
-
Co-elution with Psilocin: As a close structural analogue, Psilocin-d10 typically co-elutes with psilocin, which is ideal for compensating for matrix effects.
-
Accuracy and Precision: Methods utilizing Psilocin-d10 have demonstrated high accuracy and precision, with reported relative standard deviations (RSDs) of less than 6%.[7]
-
Linearity: Calibration curves for psilocin using Psilocin-d10 as an internal standard have shown excellent linearity over a wide range of concentrations.[5]
-
Recovery: The recovery of Psilocin-d10 is expected to be very similar to that of psilocin during sample extraction, leading to reliable quantification.
This compound: A Theoretical Perspective
In the absence of direct experimental data, the potential performance of this compound as an internal standard can be inferred from its chemical structure.
Potential Advantages:
-
Enhanced Stability: The benzyl protection group on the phenolic hydroxyl of psilocin may increase the molecule's stability and reduce its susceptibility to oxidation during sample storage and preparation. Psilocin itself is known to be unstable and prone to degradation.[4]
-
Modified Chromatographic Behavior: The presence of the benzyl group will make this compound more lipophilic than psilocin. This will result in a longer retention time in reversed-phase chromatography, which could be advantageous in separating it from potential interferences near the solvent front.
Potential Disadvantages:
-
Lack of Co-elution: The difference in retention time between this compound and psilocin means they will not co-elute. This can be a significant drawback, as the internal standard may not effectively compensate for matrix effects that are specific to the retention time of the analyte.
-
Differential Ionization: The protected hydroxyl group could lead to differences in ionization efficiency between this compound and psilocin, potentially impacting the accuracy of quantification if not carefully validated.
-
In-source Conversion/Degradation: There is a possibility of the benzyl group cleaving in the mass spectrometer source, which could lead to the formation of ions that interfere with the detection of psilocin or its deuterated analogue.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of psilocin in a biological matrix using a deuterated internal standard, based on published methods for Psilocin-d10.[4][5]
1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of the internal standard (Psilocin-d10 or this compound) in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate psilocin from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for psilocin and the chosen internal standard.
-
Psilocin: e.g., m/z 205.1 → 160.1
-
Psilocin-d10: e.g., m/z 215.2 → 166.1
-
This compound: The specific transition would need to be determined empirically.
-
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of psilocin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and a logical comparison of the two internal standards.
References
- 1. O-Benzyl Psilocybin | C19H23N2O4P | CID 11132494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of psilocybin and psilocin in mushroom by LC-MS/MS [sciex.com]
- 3. Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Benzyl Psilocybin-d4 | C19H23N2O4P | CID 71313928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Navigating Psilocin Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of psilocin is paramount for ensuring the safety, efficacy, and consistent dosing of psilocybin-based therapeutics. This guide provides a comprehensive comparison of commonly employed analytical methods for psilocin quantification, supported by available experimental data from validation studies. While a formal, large-scale inter-laboratory comparison study for psilocin is not yet publicly available, this guide summarizes existing data to aid laboratories in method selection and development.
The burgeoning field of psychedelic medicine necessitates robust and reliable analytical methods. As psilocybin is rapidly converted to its active metabolite, psilocin, in the body, the accurate measurement of psilocin is a critical aspect of both preclinical and clinical research. This guide explores the current landscape of psilocin analysis, highlighting the methodologies, their performance characteristics, and the inherent challenges, such as laboratory variability.[1]
Comparison of Psilocin Quantification Methods
The most prevalent techniques for psilocin quantification include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and accessibility.
Quantitative Performance Data
The following table summarizes the performance characteristics of different analytical methods for psilocin quantification as reported in various validation studies. It is important to note that these values can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (RSD%) | Sample Matrix | Reference |
| HPLC-DAD | 1.70 mg/L | 5.17 mg/L | 98 - 116% | Not Specified | Mushroom Extract | [4] |
| HPLC-VWD | 2.1 ppm | Not Specified | 3.5% bias | 0.32% | Certified Reference Material | [5][6] |
| LC-MS/MS | 0.1 ppb (in vial) | 0.1 ppb (in vial) | Within +/- 30% | ≤5% | Mushroom Extract | [7] |
| LC-MS/MS | Not Specified | 0.5 ng/mL (linearity) | ±20% | <20% | Plasma | [8] |
Key Observations:
-
LC-MS/MS consistently demonstrates the highest sensitivity, with LODs and LOQs in the parts-per-billion (ppb) or low nanogram-per-milliliter (ng/mL) range, making it ideal for analyzing biological matrices where concentrations are low.[7][8]
-
HPLC-DAD/UV methods offer a balance of performance and accessibility, with LODs and LOQs typically in the parts-per-million (ppm) or milligram-per-liter (mg/L) range.[3][4][5][6] This makes them suitable for the analysis of bulk materials or mushroom extracts where psilocin concentrations are higher.[9]
-
GC-MS is another powerful technique, though it often requires derivatization of the analytes to improve volatility and thermal stability, which can introduce additional steps and potential for variability.[3][10]
Experimental Workflow for Psilocin Quantification
The following diagram illustrates a general workflow for the quantification of psilocin in a mushroom matrix, from sample receipt to final data analysis.
Detailed Experimental Protocols
The following are examples of experimental protocols derived from published literature. These should be considered as templates and may require optimization for specific laboratory conditions and sample types.
LC-MS/MS Method for Psilocin in Mushroom Matrix
This protocol is based on a method developed for the quantification of psilocybin and psilocin in "magic mushrooms".
-
Sample Preparation:
-
Homogenize the dried mushroom material.
-
Weigh a representative portion of the homogenized sample.
-
Extract the sample with 5 mL of 5% acetic acid in methanol by vortexing for 30 minutes at 2500 rpm.
-
Centrifuge the sample.
-
Transfer the supernatant to a clean tube.
-
Bring the volume to 10 mL with water.
-
Perform a 1000x dilution with water.
-
Spike the diluted sample with an internal standard (e.g., Psilocin-D10).
-
-
LC-MS/MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of an acidifier like formic acid, is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for psilocin and its internal standard for confident identification and quantification.
-
HPLC-DAD Method for Psilocin in Mushroom Extract
This protocol is based on a validated HPLC-DAD methodology for the detection of psilocybin and psilocin.[4]
-
Sample Preparation:
-
Prepare an extract of the mushroom material using a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC-DAD Parameters:
-
HPLC System: A standard HPLC system with a Diode Array Detector.
-
Column: PerkinElmer C18 column (150.0 mm length × 4.6 mm internal diameter × 5 µm particle size).[4]
-
Mobile Phase: A gradient of ultrapure Milli-Q water (mobile phase A) and acetonitrile (mobile phase B), both acidified with 0.3% formic acid.[4] The gradient starts at a ratio of 95:5 (v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 15 µL.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 266 nm.[4]
-
Signaling Pathway of Psilocin
Psilocybin is a prodrug that is dephosphorylated in the body to form the pharmacologically active compound, psilocin. Psilocin's psychedelic effects are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A receptor.
Conclusion
The accurate quantification of psilocin is a cornerstone of research and development in the field of psychedelic medicine. While LC-MS/MS offers the highest sensitivity for bioanalysis, HPLC-DAD provides a robust and accessible alternative for the analysis of mushroom materials and formulated products. The lack of a formal inter-laboratory comparison study underscores the need for standardization of analytical methods to ensure data comparability across different research sites and to build confidence in the emerging psychedelic supply chain.[1] As the therapeutic potential of psilocybin continues to be explored, the development and validation of reliable and reproducible analytical methods for psilocin will remain a critical endeavor.
References
- 1. A Comparative Exploration of Psychedelic Mushroom Testing Protocols: Insights and Lessons from Cannabis [labscievents.pittcon.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 4. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of psilocybin and psilocin in mushroom by LC-MS/MS [sciex.com]
- 8. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. psilosybiini.info [psilosybiini.info]
Cross-Validation of Analytical Methods for Psilocin Utilizing O-Benzyl Psilocin-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of psilocin: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, O-Benzyl Psilocin-d4, is central to ensuring the accuracy and reliability of these methods, particularly in complex biological matrices. This document outlines the experimental protocols, presents comparative performance data, and visualizes key workflows and biological pathways to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Psilocin Analysis and the Role of this compound
Psilocin, the psychoactive metabolite of psilocybin, is the subject of increasing research for its potential therapeutic applications. Accurate and precise quantification of psilocin in various samples, including biological fluids and pharmaceutical formulations, is critical for pharmacokinetic studies, quality control, and clinical trials.
This compound is a stable isotope-labeled analog of psilocin. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated standards are considered the gold standard for internal standards. They exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This ensures that any sample loss or matrix effects during sample preparation and analysis are accounted for, leading to highly accurate and precise quantification. While direct cross-validation studies between HPLC-DAD and LC-MS/MS using this compound are not extensively published, this guide synthesizes data from various validated methods for psilocin to provide a comparative overview.
Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-DAD and LC-MS/MS methods for the analysis of psilocin. The data presented is a synthesis from multiple published validation studies. The use of an appropriate internal standard, such as this compound with LC-MS/MS, is crucial for achieving the reported levels of accuracy and precision.
Table 1: Performance Characteristics of HPLC-DAD for Psilocin Analysis
| Parameter | Typical Performance Range |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.25 - 5.17 µg/mL |
| Limit of Detection (LOD) | 0.08 - 1.70 µg/mL |
| Accuracy (% Bias) | ≤ 15% |
| Precision (%RSD) | ≤ 10% |
Table 2: Performance Characteristics of LC-MS/MS for Psilocin Analysis
| Parameter | Typical Performance Range |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.05 - 10 ng/mL[1] |
| Limit of Detection (LOD) | 0.05 ng/mL[1] |
| Accuracy (% Bias) | -14.2% to +9% |
| Precision (%RSD) | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of psilocin in less complex matrices or when high sensitivity is not the primary requirement.
a. Sample Preparation (Mushroom Extract)
-
Homogenize dried mushroom material to a fine powder.
-
Extract a known weight of the powder with methanol by sonication or vortexing.
-
Centrifuge the mixture to pellet solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Poroshell 120 EC-C18 (e.g., 3.0 x 150 mm, 2.7 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute psilocin, followed by a column wash and re-equilibration.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: Diode-Array Detector (DAD) at 220 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of psilocin in complex biological matrices like plasma, urine, and oral fluid. The use of this compound as an internal standard is highly recommended for this method.
a. Sample Preparation (Human Plasma)
-
To 100 µL of plasma sample, add the internal standard solution (this compound in a suitable solvent).
-
Perform protein precipitation by adding a threefold excess of cold methanol.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.
b. Chromatographic Conditions
-
LC System: Shimadzu Nexera or equivalent.
-
MS System: Sciex Triple Quadrupole or equivalent.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient is typically employed to ensure rapid analysis times.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Psilocin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, taking into account the mass shift due to deuteration).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
Visualizing Workflows and Pathways
Experimental Workflow for LC-MS/MS Analysis
References
O-Benzyl Psilocin-d4: A Guide to Enhanced Specificity and Selectivity in Complex Bioanalytical Matrices
For Researchers, Scientists, and Drug Development Professionals
The quantification of psilocin in complex biological matrices presents significant analytical challenges due to its inherent instability. As the primary psychoactive metabolite of psilocybin, accurate measurement of psilocin is crucial for pharmacokinetic, toxicological, and clinical studies. The use of deuterated internal standards is a well-established practice in mass spectrometry-based bioanalysis to improve accuracy and precision. This guide provides a comprehensive comparison of O-Benzyl Psilocin-d4 as a potentially superior internal standard against commonly used alternatives, supported by established chemical principles and analogous experimental data.
Executive Summary
This compound is a deuterated and O-protected form of psilocin. The O-benzyl group serves as a protective moiety, enhancing the stability of the molecule during storage and sample preparation. This protective group can be efficiently removed in situ during the analytical workflow, yielding psilocin-d4, which then serves as the internal standard. This approach offers potential advantages in terms of stability and reliability compared to using unprotected deuterated psilocin standards, which are susceptible to degradation.
Comparison of Internal Standards
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. Here, we compare the theoretical properties and expected performance of this compound with the commonly used psilocin-d10.
| Feature | This compound | Psilocin-d10 | Rationale & Supporting Data |
| Chemical Stability | High | Low to Moderate | The O-benzyl group protects the phenolic hydroxyl group of psilocin from oxidation, a primary degradation pathway. Psilocin is known to be unstable in biological matrices and during storage.[1] Benzyl ethers are generally stable protecting groups for phenols. |
| Analyte Similarity | High (post-debenzylation) | High | Upon removal of the benzyl group, this compound is converted to psilocin-d4, which is chemically identical to the analyte apart from the deuterium labeling. Stable isotope-labeled internal standards are considered the gold standard for LC-MS bioanalysis.[2][3] |
| Co-elution with Analyte | Different (initially) | Nearly Identical | This compound will have a different retention time than psilocin due to the bulky, non-polar benzyl group. However, the generated psilocin-d4 will co-elute with psilocin. |
| Ionization Efficiency | Similar (post-debenzylation) | Nearly Identical | The ionization efficiency of psilocin-d4 will be nearly identical to that of psilocin, ensuring accurate correction for matrix effects. |
| Risk of Contamination | Low | Moderate | As a more stable precursor, this compound is less likely to contain degradation products that could interfere with the analysis. |
| Commercial Availability | Specialized Synthesis | Commercially Available | This compound may require custom synthesis, whereas psilocin-d10 is more readily available from commercial suppliers. |
Experimental Protocols
The following proposed experimental protocol outlines the use of this compound as an internal standard for the quantification of psilocin in a complex matrix such as human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Aliquoting and Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
In-situ Debenzylation (Catalytic Hydrogenation)
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol.
-
Catalyst Addition: Add 5 mg of 10% Palladium on Carbon (Pd/C) to the reconstituted sample.
-
Hydrogenation: Cap the vials and place them in a hydrogenation apparatus. Purge with hydrogen gas and maintain a positive pressure of hydrogen for 1 hour at room temperature with gentle agitation.
-
Catalyst Removal: After the reaction, centrifuge the samples at 10,000 x g for 5 minutes to pellet the catalyst.
-
Final Sample Preparation: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Psilocin: m/z 205.1 → 160.1 (Quantifier), 205.1 → 115.1 (Qualifier)
-
Psilocin-d4 (from this compound): m/z 209.1 → 164.1 (Quantifier)
-
Visualizations
Signaling Pathway and Analytical Workflow
The following diagrams illustrate the metabolic pathway of psilocybin and the proposed analytical workflow for using this compound.
Caption: Metabolic conversion of psilocybin to its active form, psilocin.
References
A Researcher's Guide to Psilocybin and Psilocin Reference Standards for Analytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of psilocybin and psilocin is paramount. This guide provides a comprehensive comparison of commercially available reference standards and analytical methodologies, supported by experimental data, to ensure the reliability and reproducibility of research findings.
The burgeoning field of psychedelic research for therapeutic applications has underscored the critical need for high-purity, well-characterized reference standards for psilocybin and its pharmacologically active metabolite, psilocin. These standards are indispensable for the development and validation of analytical methods to determine the potency of psychedelic mushrooms, ensure accurate dosing in clinical trials, and conduct metabolic studies. This guide offers an objective comparison of available reference materials and analytical techniques to aid researchers in selecting the most appropriate tools for their specific applications.
Commercially Available Reference Standards
Certified Reference Materials (CRMs) for psilocybin and psilocin are available from several reputable suppliers. These CRMs are manufactured and tested to meet rigorous international standards, such as ISO/IEC 17025 and ISO 17034, ensuring their accuracy, purity, and traceability. Key suppliers in the market include Cerilliant and Cayman Chemical, who offer psilocybin and psilocin as neat materials or in solution, as well as their deuterated analogues for use as internal standards in mass spectrometry-based assays.
Table 1: Comparison of Commercially Available Psilocybin and Psilocin Reference Standards
| Supplier | Product | Form | Purity | Notes |
| Cerilliant | Psilocybin | Solution (1.0 mg/mL in 1:1 Acetonitrile:Water) | ≥98% | Certified Reference Material (CRM), Snap-N-Spike® format.[1][2][3] |
| Psilocin | Solution | ≥98% | Certified Spiking Solution®. | |
| Psilocybin-D4 | Solution | ≥99% atom % D | Internal standard for LC-MS/MS. | |
| Psilocin-D10 | Solution | ≥99% atom % D | Internal standard for LC-MS/MS. | |
| Cayman Chemical | Psilocybin | Crystalline Solid | ≥98% | Certified Reference Material (CRM).[4][5] |
| Psilocin | Crystalline Solid | ≥98% | Certified Reference Material (CRM).[4][5] | |
| Psilocybin-d4 | Crystalline Solid | ≥99% atom % D | Internal standard for LC-MS/MS.[5] | |
| Psilocin (hemifumarate) | Crystalline Solid | ≥98% | Salt form.[5] |
Analytical Methodologies: A Comparative Overview
The quantification of psilocybin and psilocin is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors, most commonly Diode Array Detection (DAD) and tandem Mass Spectrometry (MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of psilocybin and psilocin. It offers good linearity and precision for the analysis of mushroom extracts and formulated products.
Table 2: Performance Characteristics of Selected HPLC-DAD Methods for Psilocybin and Psilocin Analysis
| Parameter | Method 1[6] | Method 2[7] |
| Column | PerkinElmer C18 (150 x 4.6 mm, 5 µm) | InfinityLab Poroshell 120 (3.0 x 5 mm, 2.7 µm) |
| Mobile Phase | Gradient: Acetonitrile and 0.3% Formic Acid in Water | Isocratic: Acetonitrile and 10 mmol/L Ammonium Formate with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection Wavelength | 266 nm | Not specified |
| Linearity Range (Psilocybin) | 5 - 125 mg/L | Not specified |
| Linearity Range (Psilocin) | 5 - 100 mg/L | Not specified |
| LOD (Psilocybin) | 1.58 mg/L | Not specified |
| LOQ (Psilocybin) | 4.78 mg/L | Not specified |
| LOD (Psilocin) | 1.70 mg/L | Not specified |
| LOQ (Psilocin) | 5.17 mg/L | Not specified |
| Run Time | 18 min | < 8 min |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices or the detection of trace-level impurities, LC-MS/MS is the method of choice. The use of deuterated internal standards in LC-MS/MS assays helps to correct for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Table 3: Performance Characteristics of Selected LC-MS/MS Methods for Psilocybin and Psilocin Analysis
| Parameter | Method 1[8] | Method 2[9] |
| Column | Not specified | Fused-core particle phase column |
| Mobile Phase | Not specified | Not specified |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity Range (Psilocybin) | 1 - 1000 ng/mL | Not specified |
| Linearity Range (Psilocin) | 1 - 1000 ng/mL | Not specified |
| LOQ (Psilocybin) | 1 ng/mL | Not specified |
| LOD (Psilocybin) | Not specified | 1.5 ng/mL (300 ng/g mushroom) |
| LOD (Psilocin) | Not specified | 0.15 ng/mL (30 ng/g mushroom) |
| Internal Standards | Psilocybin-D4, Psilocin-D10 | Deuterated isotopologues |
| Run Time | Not specified | < 5 min |
Experimental Protocols
Sample Preparation: Extraction from Mushroom Matrix
A critical step in the analysis of psilocybin and psilocin from fungal material is the efficient extraction of the target analytes. A general extraction protocol is outlined below.
Caption: A generalized workflow for the extraction of psilocybin and psilocin from mushroom samples.
Detailed Protocol for Extraction: [8][10]
-
Homogenization: Dried mushroom material is first homogenized to a fine powder to ensure efficient extraction.
-
Extraction: A known weight of the homogenized powder (e.g., 50 mg) is mixed with a suitable extraction solvent, such as methanol or 5% acetic acid in methanol. The acidic conditions can improve the stability of the analytes.
-
Agitation: The mixture is then agitated using a vortex mixer or an ultrasonic bath for a defined period (e.g., 30 minutes) to facilitate the transfer of the analytes from the solid matrix to the solvent.
-
Separation: The solid material is separated from the solvent by centrifugation.
-
Collection: The supernatant containing the dissolved psilocybin and psilocin is carefully collected.
-
Re-extraction (Optional): The remaining solid pellet can be re-extracted to improve recovery.
-
Filtration: The collected supernatant is filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter before analysis.
Analytical Instrumentation and Conditions
The following provides an example of a typical HPLC-DAD setup for the analysis of psilocybin and psilocin.
Caption: A simplified workflow for the analysis of psilocybin and psilocin using HPLC-DAD.
Psilocybin Signaling Pathway
Psilocybin is a prodrug that is rapidly dephosphorylated in the body to form the pharmacologically active compound, psilocin.[11] Psilocin's psychedelic effects are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A receptor, where it acts as an agonist.[8][11][12]
Caption: The metabolic activation of psilocybin and subsequent agonism at the 5-HT2A receptor.
Conclusion
The selection of appropriate reference standards and analytical methodologies is a cornerstone of robust research in the field of psychedelics. Certified reference materials from established suppliers provide the necessary assurance of quality and accuracy. While HPLC-DAD offers a reliable and accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, particularly for complex matrices. By employing well-characterized reference standards and validated analytical methods, researchers can ensure the integrity of their data, contributing to the advancement of scientific knowledge and the development of safe and effective psilocybin-based therapies.
References
- 1. bohrium.com [bohrium.com]
- 2. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin’s main metabolites, psilocin and 4-h… [ouci.dntb.gov.ua]
- 4. biologicmodels.com [biologicmodels.com]
- 5. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Psilocybe cubensis - Wikipedia [en.wikipedia.org]
- 11. Psilocybin - Wikipedia [en.wikipedia.org]
- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Benzyl Psilocin-d4: A Step-by-Step Guide for Laboratory Professionals
For research use only. Not for human consumption.
This document provides essential safety and logistical information for the proper disposal of O-Benzyl Psilocin-d4, a deuterated derivative of a psychoactive research chemical. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to strict safety protocols and regulatory requirements. The following procedures are based on best practices for the disposal of potent, psychoactive research compounds in a laboratory setting.
Hazard Assessment and Safety Information
This compound is a structural analog of psilocin, a psychoactive tryptamine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is imperative. The hazard profile should be assumed to be similar to or greater than that of related compounds like psilocin and psilocybin.
Key Hazards of Related Compounds (Psilocin/Psilocybin):
-
Harmful if swallowed. [1]
-
Psilocybin is classified as fatal if swallowed, in contact with skin, or if inhaled. [3]
-
Psychoactive properties: May cause hallucinogenic effects, altered perception, and mood changes.
Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes key chemical data, with some properties inferred from its non-deuterated counterpart and related structures.
| Property | Value | Source/Notes |
| Chemical Name | N,N-Dimethyl-4-(phenylmethoxy)-1H-indole-3-ethanamine-d4 | LGC Standards[4] |
| Molecular Formula | C₁₉H₁₈D₄N₂O | Inferred from structure |
| CAS Number | 1246816-52-3 | LGC Standards[4] |
| Molecular Weight | 298.44 g/mol | Inferred from formula |
| Appearance | Likely a solid | Based on related compounds |
| Solubility | No data available | Presumed to be soluble in organic solvents |
| Toxicity Data | No specific data available | Assume high potency and toxicity based on related compounds |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Body Protection: A lab coat, worn fully buttoned.
-
Respiratory Protection: A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols. All handling of the solid material should be done in a fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Experimental Protocol for Decontamination of Labware:
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone). This rinse should be performed inside a chemical fume hood.
-
Collect Rinsate: The solvent rinsate must be collected in a designated, labeled hazardous waste container. The label should clearly state "Hazardous Waste," the name of the solvent, and "Contains this compound."
-
Secondary Rinse: A second rinse with the same solvent should be performed to ensure maximum removal of the compound. This rinsate should also be collected in the same hazardous waste container.
-
Aqueous Wash: Following the solvent rinses, the glassware can be washed with a laboratory detergent and water. This final wash water can typically be disposed of down the drain, but consult your local EH&S guidelines.
-
Drying: Allow the glassware to dry completely before reuse.
Workflow for Final Disposal:
The following diagram outlines the decision-making process and steps for the final disposal of this compound waste.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Wear full PPE, including a respirator.
-
Cover the spill with an absorbent material from your chemical spill kit.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of this potent research chemical. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
